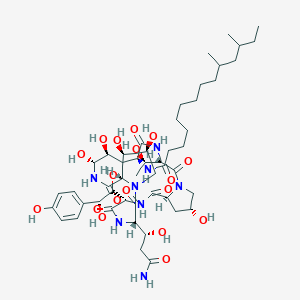

Pneumocandin Do

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

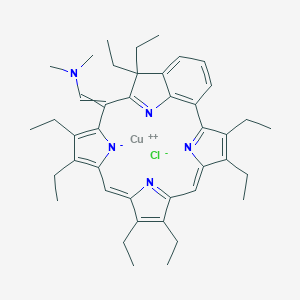

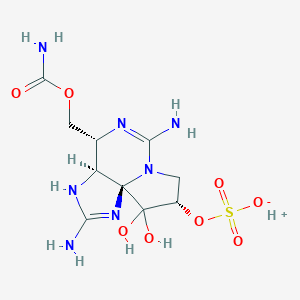

Pneumocandin Do is a natural antifungal agent that has gained significant attention in recent years due to its potent activity against a wide range of fungal pathogens. It is a member of the echinocandin family of antifungal agents, which are characterized by their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. In

Applications De Recherche Scientifique

Engineering Applications

Pneumocandin B0, a product of the fungus Glarea lozoyensis, is crucial for producing the antifungal drug caspofungin acetate. Innovative engineering of G. lozoyensis has enabled exclusive production of pneumocandin B0. This was achieved by disrupting a specific gene (GLOXY4), which led to the exclusive production of pneumocandin B0 by halting the production of pneumocandin A0 (Chen et al., 2014).

Fermentation and Yield Improvement

Studies have demonstrated various strategies to optimize pneumocandin B0 yield in fermentation processes. For instance, using cotton seed powder as a nitrogen source in the seed medium positively influenced the morphology and fermentation behavior of G. lozoyensis, leading to increased pneumocandin B0 yield (Song et al., 2018). Another study found that managing osmotic stress with mannitol as the sole carbon source significantly enhanced pneumocandin B0 production (Song et al., 2018).

Structural Elucidation and Modifications

The structural details of pneumocandin B0 and related lipopeptides have been determined primarily through spectroscopic analysis. These compounds belong to the echinocandin class of antifungal agents and have shown potential in treating fungal infections (Hensens et al., 1992).

Biosynthetic Gene Cluster Analysis

The pneumocandin biosynthetic gene cluster has been elucidated, providing insights into the production of pneumocandin B0. This has implications for engineering new derivatives with improved pharmacological properties (Chen et al., 2013). Furthermore, genetic manipulation of this pathway has led to the creation of various pneumocandin analogues with significant antifungal activities, expanding the potential for new therapeutic agents (Li et al., 2015).

Metabolic Profiling for Improved Production

Metabolic profiling has been used to understand the mechanisms behind increased pneumocandin B0 production in certain strains. This approach has identified key metabolites and pathways linked to its biosynthesis, offering strategies for further enhancement of yield (Song et al., 2018).

Purification and Chromatographic Techniques

Advancements in chromatographic purification of pneumocandin B0 have been significant. For instance, preparative silica-gel high-performance liquid chromatography has been employed for its separation and purification, addressing challenges in productivity and solubility (Osawa et al., 1999).

Propriétés

Numéro CAS |

144087-99-0 |

|---|---|

Nom du produit |

Pneumocandin Do |

Formule moléculaire |

C50H80N8O18 |

Poids moléculaire |

1081.2 g/mol |

Nom IUPAC |

N-[(3S,6S,9S,11R,15S,18S,20S,21R,24S,25R,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25,26-pentahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O18/c1-5-24(2)18-25(3)12-10-8-6-7-9-11-13-36(66)52-30-20-33(63)46(72)56-48(74)40-42(68)34(64)23-58(40)50(76)38(32(62)21-35(51)65)54-47(73)39(43(69)41(67)27-14-16-28(60)17-15-27)55-45(71)31-19-29(61)22-57(31)49(75)37(26(4)59)53-44(30)70/h14-17,24-26,29-34,37-43,46,59-64,67-69,72H,5-13,18-23H2,1-4H3,(H2,51,65)(H,52,66)(H,53,70)(H,54,73)(H,55,71)(H,56,74)/t24?,25?,26-,29-,30+,31+,32-,33+,34+,37+,38+,39+,40+,41-,42+,43?,46-/m1/s1 |

Clé InChI |

QDHVQAJPCGRBRI-ULQDJTMQSA-N |

SMILES isomérique |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O)O |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

SMILES canonique |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O)O |

Synonymes |

pneumocandin D(0) pneumocandin D0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.